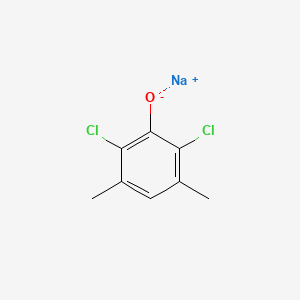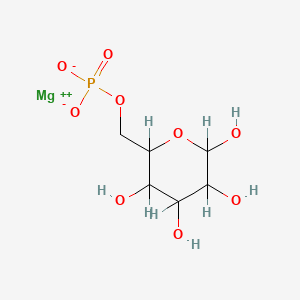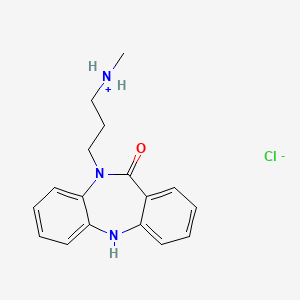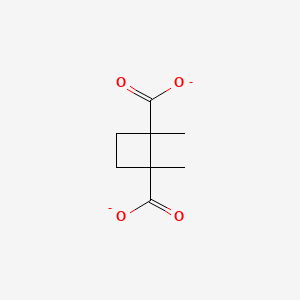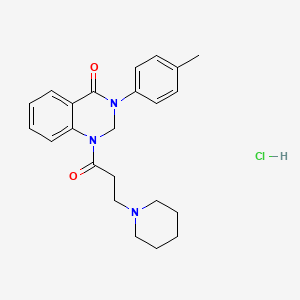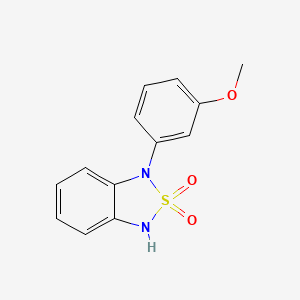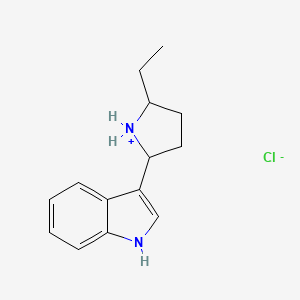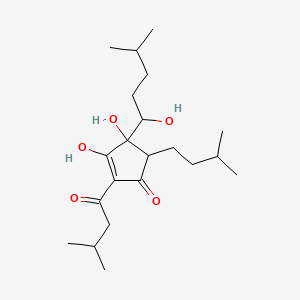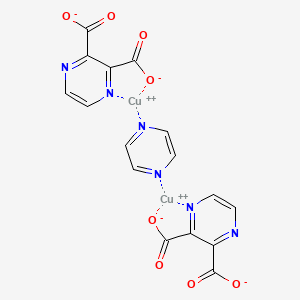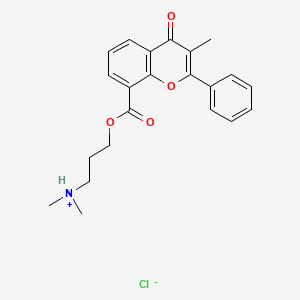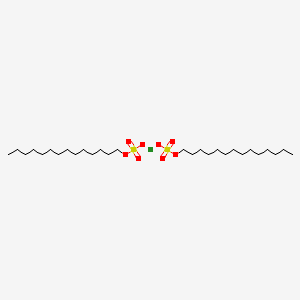
1-Tetradecanol, hydrogen sulfate, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecanol, hydrogen sulfate, magnesium salt is a chemical compound that belongs to the class of anionic surfactants. It is derived from 1-tetradecanol, a straight-chain saturated fatty alcohol, and is commonly used in various industrial and scientific applications due to its surfactant properties. The compound is known for its ability to reduce surface tension, making it useful in detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-tetradecanol, hydrogen sulfate, magnesium salt typically involves the sulfation of 1-tetradecanol. The process can be carried out using a continuous reactor, such as a falling film reactor. In this method, 1-tetradecanol reacts with sulfur trioxide at a controlled temperature range of 30-60°C to form 1-tetradecanol, hydrogen sulfate. The resulting product is then neutralized with magnesium hydroxide to obtain the magnesium salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors ensures efficient and consistent production. The process involves the careful control of reaction conditions to maintain product quality and yield. The final product is typically purified and tested to meet industry standards for surfactants.
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecanol, hydrogen sulfate, magnesium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to 1-tetradecanol and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonates.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: 1-Tetradecanol and sulfuric acid.
Oxidation: Tetradecyl sulfonate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-Tetradecanol, hydrogen sulfate, magnesium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays where surfactants are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants for industrial cleaning and processing.
Mechanism of Action
The primary mechanism of action of 1-tetradecanol, hydrogen sulfate, magnesium salt is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with the lipid bilayers of cell membranes, leading to cell lysis in biological applications. In industrial applications, it helps in the emulsification and dispersion of oils and other hydrophobic substances.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but shorter carbon chain length.
Sodium lauryl sulfate: Commonly used in personal care products, also an anionic surfactant with a shorter carbon chain.
Ammonium lauryl sulfate: Similar in structure and function but uses ammonium as the counterion.
Uniqueness: 1-Tetradecanol, hydrogen sulfate, magnesium salt is unique due to its longer carbon chain length, which provides enhanced surfactant properties compared to shorter-chain analogs. The use of magnesium as the counterion also imparts different solubility and stability characteristics, making it suitable for specific industrial and scientific applications.
Properties
CAS No. |
25446-91-7 |
|---|---|
Molecular Formula |
C28H58MgO8S2 |
Molecular Weight |
611.2 g/mol |
IUPAC Name |
magnesium;tetradecyl sulfate |
InChI |
InChI=1S/2C14H30O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2*2-14H2,1H3,(H,15,16,17);/q;;+2/p-2 |
InChI Key |
QQHZBVSVQQUQGK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)
